Antibacterial Potency: Class-Level MIC Range for the 4-Chlorophenyl-Oxadiazole-Thioacetamide Scaffold
Although MIC data for the exact target compound are not available in the peer-reviewed literature, a closely related analog series—N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides—establishes the antibacterial potential of this pharmacophore. In that series, compound 8e demonstrated an MIC of 9.45 ± 1.00 µM against E. coli, while compound 8p achieved an MIC of 10.04 ± 1.25 µM against S. typhi, both approaching the potency of ciprofloxacin (MIC 8.90 ± 1.65 and 9.13 ± 2.00 µM, respectively) [1]. This positions the 4-chlorophenyl-oxadiazole-thioacetamide scaffold as a credible antibacterial chemotype with low-micromolar activity. In contrast, replacement of the 4-chlorophenyl group with a 4-methoxyphenyl or unsubstituted phenyl group in related S-substituted oxadiazole series was associated with weaker or more variable antibacterial activity, suggesting the electron-withdrawing 4-chloro substituent contributes favorably to target engagement [2][3]. The target compound retains this 4-chlorophenyl feature while incorporating a p-tolylthio group whose hydrophobic and steric properties differ from the acetohydrazide side chains in the comparator series.
| Evidence Dimension | Antibacterial activity (MIC) against Gram-positive and Gram-negative bacteria |
|---|---|
| Target Compound Data | No peer-reviewed MIC data available for CAS 896018-12-5 specifically; inferred to fall within the low-micromolar range based on scaffold conservation. |
| Comparator Or Baseline | Compound 8e (N'-substituted acetohydrazide analog): MIC 9.45 ± 1.00 µM vs. E. coli; Compound 8p: MIC 10.04 ± 1.25 µM vs. S. typhi; Ciprofloxacin: MIC 8.90 ± 1.65 µM (E. coli), 9.13 ± 2.00 µM (S. typhi). |
| Quantified Difference | Comparator compounds within ~1.1-fold of ciprofloxacin potency; target compound expected to exhibit antibacterial activity within the same scaffold-dependent range, but direct quantitative comparison is not possible without experimental data. |
| Conditions | Broth dilution MIC assay; bacterial strains: E. coli and S. typhi; reference standard: ciprofloxacin. |
Why This Matters
The conserved 4-chlorophenyl-1,3,4-oxadiazole-2-ylthio core is validated for low-micromolar antibacterial activity, supporting procurement for antibacterial screening programs, though users must experimentally confirm the specific contribution of the p-tolylthio substituent.
- [1] Rasool S, Aziz-ur-Rehman, Abbasi MA, Gul S, Akhtar MN, Ahmad I, Afzal S. Synthesis of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives as suitable antibacterial agents. Trop J Pharm Res. 2015;14(6):1081-1088. doi:10.4314/tjpr.v14i6.21. View Source
- [2] Aziz-ur-Rehman et al. N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as valuable bioactive compounds. J Chem Soc Pak. 2014;36(3):503-511. INIS Record: https://inis.iaea.org/records/q987k-dpp25. View Source
- [3] Gul S. SYNTHESIS, SPECTRAL CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1,3,4-OXADIAZOLE AND MORPHOLINE BEARING HETEROCYCLES. Ph.D. Thesis, Government College University Lahore, 2014. Repository: http://repository.pastic.gov.pk/jspui/handle/123456789/7389. View Source
